6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine

Purity Quality Control Procurement

Researchers requiring a dual-handle pyridine building block often face limited options that compromise reactivity or physicochemical profiles. 6-Chloro-N-(THP-4-ylmethyl)-2-pyridinamine (CAS 1219967-41-5) solves this with orthogonal Cl (cross-coupling) and NH (hinge-binding/N-alkylation) sites, plus THP ring for enhanced metabolic stability. • Enables Suzuki/Buchwald-Hartwig couplings without amine protection. • Fragment-rule-of-three compliant (MW 226.7, cLogP ~2.1) for library design. • Supplied ≥98% purity, irritant-sensitive solid; ISO-certified manufacturing ensures batch consistency.

Molecular Formula C11H15ClN2O
Molecular Weight 226.7 g/mol
CAS No. 1219967-41-5
Cat. No. B1423978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine
CAS1219967-41-5
Molecular FormulaC11H15ClN2O
Molecular Weight226.7 g/mol
Structural Identifiers
SMILESC1COCCC1CNC2=NC(=CC=C2)Cl
InChIInChI=1S/C11H15ClN2O/c12-10-2-1-3-11(14-10)13-8-9-4-6-15-7-5-9/h1-3,9H,4-8H2,(H,13,14)
InChIKeyZODBSQFGZYSBRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine – Sourcing & Core Identity for Research Procurement


6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine (CAS 1219967-41-5) is a 2‑aminopyridine building block bearing a chlorine at the 6‑position and an N‑linked tetrahydro‑2H‑pyran‑4‑ylmethyl substituent [1]. With a molecular formula of C₁₁H₁₅ClN₂O and a molecular weight of 226.70 g mol⁻¹, it is supplied as an irritant-sensitive solid at purities of ≥95 % and ≥98 % (NLT) by multiple ISO‑certified manufacturers . The compound’s two reactive handles—the secondary amine and the chloro function—define its utility as a versatile intermediate for medicinal chemistry and agrochemical research.

Dual Reactive Handles Secondary amine for N-functionalization; C-6 chlorine enables cross-coupling reactivity.
Physicochemical Profile Tetrahydropyran ring may modulate solubility and metabolic stability versus all-carbon cycloalkyl analogs.
Fragment Compatibility MW 226.7 Da, cLogP ~2.1; satisfies Rule-of-Three criteria for fragment-based screening libraries.

Why Simple 2‑Aminopyridines Cannot Substitute 6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine in Advanced Synthesis


Generic 2‑aminopyridines lack the specific substitution pattern that enables three key modes of downstream reactivity: (i) the chlorine at C‑6 provides an orthogonal electrophilic site for metal‑catalysed cross‑coupling (e.g., Suzuki‑Miyaura, Buchwald‑Hartwig) without competing with the amine, (ii) the secondary amine acts as both a hydrogen‑bond donor and a site for further N‑alkylation/acylation, and (iii) the tetrahydropyran ring introduces polar surface area that modulates solubility and metabolic stability compared to simple N‑alkyl or N‑aryl congeners . Replacing this compound with a des‑chloro, tertiary‑amine, or pyrimidine/pyrazine analog removes one or more of these functional handles, forcing synthetic redesign or compromising the physicochemical profile of the final target molecule. The quantitative evidence collated below demonstrates how each structural feature translates into a measurable differential advantage.

Feature
This Compound
Simpler Analog
C-6 Handle
Chlorine provides orthogonal electrophile for Pd-catalyzed cross-coupling
Des-chloro analogs lack this diversification point, requiring synthetic redesign
Amine Type
Secondary amine (1 H-bond donor) may support target engagement via hinge binding
Tertiary amine (0 H-bond donors) may alter molecular recognition profile
Ring Substituent
Tetrahydropyran oxygen modulates polarity and metabolic stability
Cyclohexyl or piperidine analogs may shift solubility and clearance profiles

Quantitative Differentiation Evidence: Why 6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine Outperforms Closest Analogs


Certified Purity of ≥98 % (NLT) vs. Typical 95 % Grade Among Close Structural Analogs

MolCore supplies the target compound with a certified minimum purity of 98 % (NLT) under ISO quality systems, whereas the tertiary‑amine analog 6‑chloro‑N‑methyl‑N‑(tetrahydro‑2H‑pyran‑4‑ylmethyl)‑2‑pyridinamine (CAS 1220017‑82‑2) is offered at a purity of 95 % by the same supplier . The 3‑percentage‑point purity gap becomes critical in multi‑step syntheses where cumulative impurities lower overall yield and complicate downstream purification.

Certified Purity
Supplier certificate
≥98% (NLT) vs 95%
Higher starting purity may reduce repurification needs for sensitive catalytic or biological steps.
Cross-study comparable; manufacturer CoA.
Purity Quality Control Procurement

Hydrogen‑Bond Donor Capacity: Secondary Amine vs. Tertiary Amine Analogs

The target compound possesses one N–H hydrogen‑bond donor, while its N‑methyl analog (tertiary amine) lacks this donor. In a kinase‑focused fragment screen, secondary 2‑aminopyridines have been shown to engage the hinge‑region backbone of kinases through a bidentate hydrogen‑bond motif that is sterically and electronically impossible for the corresponding tertiary amines [1]. Although no direct head‑to‑head comparison data are publicly available for this specific scaffold, the class‑level difference in hydrogen‑bond donor count is a well‑established driver of target engagement.

H-Bond Donor Count
Class-level inference
1 donor (2° amine) vs 0 donors (3° amine)
Secondary amine may support hinge-binding motif in kinase target engagement studies.
Class-level evidence; verify for specific scaffold.
Molecular recognition Ligand design ADME

Synthetic Versatility: C‑6 Chlorine Enables Cross‑Coupling Orthogonal to the Amine

The C‑6 chlorine of the target compound is activated toward Pd‑catalysed cross‑coupling, as demonstrated by the 62.4 % overall yield and 99.49 % purity achieved in the Suzuki‑Miyaura methylation of the closely related 2‑amino‑6‑chloropyridine to produce the key Lumacaftor intermediate 6‑chloro‑5‑methylpyridin‑2‑amine [1]. In contrast, the des‑chloro analog N‑(tetrahydro‑2H‑pyran‑4‑ylmethyl)‑2‑pyridinamine (CAS not available) lacks this functional handle entirely, precluding late‑stage diversification via cross‑coupling.

C-6 Reactivity
Cross-study comparable
Reactive Cl; precedent 62.4% yield, 99.49% purity vs No cross-coupling handle
Enables late-stage diversification via Suzuki-Miyaura, Buchwald-Hartwig without protecting-group manipulation.
Analog data from 2-amino-6-chloropyridine.
Cross‑coupling Late‑stage functionalisation Building‑block utility

Physicochemical Profile: Tetrahydropyran Moiety Enhances Solubility Relative to All‑Carbon Cycloalkyl Analogs

The tetrahydropyran (THP) ring acts as a privileged scaffold that increases polar surface area and reduces cLogP relative to cyclohexyl or cyclopentyl analogs. Meta‑analysis of matched molecular pairs shows that replacement of a cyclohexyl group by tetrahydropyran reduces cLogP by approximately 0.7–1.0 log units and improves thermodynamic aqueous solubility by 2‑ to 5‑fold in drug‑like chemical space [1]. The target compound therefore offers a built‑in solubility advantage over N‑(cyclohexylmethyl)‑6‑chloropyridin‑2‑amine (theoretical analog), whose cLogP would be ~1 unit higher.

Solubility Impact
Class-level inference
Δ cLogP ≈ −1.0; 2–5× solubility gain vs Higher cLogP for cyclohexyl analog
THP ring may improve aqueous solubility and reduce co-solvent requirement in biological assays.
Matched molecular pair analysis (Degorce et al., 2019).
Aqueous solubility LogP Drug‑likeness

Metabolic Stability: Tetrahydropyran Ring Confers Reduced Oxidative Metabolism Compared to Saturated N‑Heterocycle Analogs

In a matched molecular pair analysis, replacement of a piperidine ring by tetrahydropyran reduced intrinsic clearance in human liver microsomes by a median of 2.5‑fold (n = 48 pairs), attributable to the higher C–H bond dissociation energy adjacent to the oxygen atom [1]. By analogy, the target compound bearing the THP‑methylamino substituent is expected to exhibit superior metabolic stability relative to the corresponding N‑(piperidin‑4‑ylmethyl)‑6‑chloropyridin‑2‑amine analog.

Microsomal Stability
Class-level inference
~2.5× lower CLint (median) vs Higher clearance for piperidine analog
THP may confer reduced oxidative metabolism compared to piperidine-containing matched pairs.
Class-level MMP data; verify compound-specific microsomal stability.
Metabolic stability Microsomal clearance Lead optimisation

Cheminformatic Drug‑Likeness: Compliance with Lead‑like Physicochemical Filters

The target compound (MW 226.7, cLogP ~2.1, 2 H‑bond acceptors, 1 H‑bond donor) falls within the Rule‑of‑3 fragment space, unlike the brominated analog 5‑bromo‑4‑methyl‑N‑(tetrahydro‑2H‑pyran‑4‑ylmethyl)‑2‑pyridinamine (MW 285.2, cLogP ~2.8) which exceeds the molecular weight limit for fragments [1]. Meeting fragment screening criteria ensures compatibility with high‑concentration SPR and NMR assays, where larger, more lipophilic analogs often precipitate or aggregate.

Fragment Compliance
Cross-study comparable
MW 226.7, cLogP 2.1, RO3-compliant vs MW 285.2, cLogP 2.8 (exceeds MW limit)
Suitable for fragment-based screening libraries (SPR, NMR, X-ray) where larger analogs may aggregate.
Calculated properties; Rule-of-Three thresholds (MW ≤300, cLogP ≤3, HBD ≤3, HBA ≤3).
Drug‑likeness Lead‑like Fragment‑based screening

Optimal Deployment Scenarios for 6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine in Scientific & Industrial Workflows


Kinase Inhibitor Hit‑to‑Lead Programs Requiring Hinge‑Binding Fragments

The secondary amine provides the essential hydrogen‑bond donor for hinge‑region backbone engagement in kinase active sites [1]. Use this compound as a fragment hit or early lead scaffold where a bidentate hinge‑binding motif is desired, substituting it in place of tertiary‑amine or pyrimidine analogs that cannot form the critical N–H···O=C interaction.

Late‑Stage Diversification via Palladium‑Catalysed Cross‑Coupling

The C‑6 chlorine is a competent electrophile for Suzuki‑Miyaura, Buchwald‑Hartwig, and Sonogashira couplings, with precedent yields exceeding 60 % on closely related substrates [1]. Deploy this compound in parallel synthesis or library construction where the chloro handle allows one‑step introduction of aryl, heteroaryl, or amine diversity without protecting‑group chemistry.

Fragment‑Based Screening Libraries Compliant with Rule‑of‑Three

With a molecular weight of 226.7 Da and cLogP ~2.1, the compound satisfies all Rule‑of‑Three criteria for fragment libraries [1]. Incorporate it into core fragment sets for SPR, NMR, or X‑ray crystallography campaigns where larger, more lipophilic analogs would fail solubility and aggregation thresholds.

Metabolic‑Stability‑Sensitive Lead Optimisation

The tetrahydropyran moiety is known to reduce microsomal clearance by a median of 2.5‑fold relative to piperidine‑containing matched pairs [1]. Prioritise this building block when the target product profile requires low intrinsic clearance and extended half‑life, avoiding N‑alkyl or N‑heterocycloalkyl analogs that are more susceptible to CYP‑mediated oxidation.

Application
Selection Property
Validation Focus
Kinase inhibitor hit-to-lead (hinge-binding fragments)
Secondary amine H-bond donor capacity
Hinge-region engagement in kinase binding assays
Late-stage diversification via cross-coupling
C-6 chlorine electrophile reactivity
Compatibility with Pd-catalyzed Suzuki, Buchwald-Hartwig conditions
Fragment-based screening library construction
Rule-of-Three compliance (MW, cLogP, HBD)
Solubility and aggregation behavior in SPR/NMR assays
Metabolic-stability-driven lead optimization
Tetrahydropyran ring vs. N-heterocycle susceptibility
Intrinsic microsomal clearance and CYP-mediated oxidation profile
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